molecular formula C15H13N3S B3051360 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole CAS No. 33199-66-5

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B3051360
CAS No.: 33199-66-5
M. Wt: 267.4 g/mol
InChI Key: PAKRAHUFFMXUFR-UHFFFAOYSA-N
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Description

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with methylthio (-SMe) and two phenyl groups. This structure is synthesized through multi-step reactions, often starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. Key synthetic steps include alkylation with methyl iodide or deprotection of acetal-protected intermediates using formic acid (98%), as demonstrated in recent studies . Elemental analysis confirms its composition (C, H, N, S), with experimental values closely matching theoretical calculations (e.g., C: 48.08% found vs. 48.11% calculated) . The methylthio group enhances lipophilicity and electron density, influencing its biological interactions and stability.

Properties

IUPAC Name

3-methylsulfanyl-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-19-15-17-16-14(12-8-4-2-5-9-12)18(15)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRAHUFFMXUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352253
Record name 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33199-66-5
Record name 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(methylthio)propionic acid with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(methylthio)-4,5-diphenyl-4H-1,2,4-triazole are distinct from related triazole derivatives, as outlined below:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name Substituents Key Properties/Biological Activities Synthesis Method References
This compound -SMe, 4,5-diphenyl Moderate antifungal activity; lipophilic Acetal deprotection with formic acid
3-[(2-Methylprop-2-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole -S-(allyl) Higher steric hindrance; uncharacterized bioactivity Reflux with alkenyl halides
3-(3-Bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole -Br, 4,5-diphenyl Electron-withdrawing; used in electronic materials Halogenation of phenyl precursors
4-(2,4-Dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole -CH2(2,4-Cl2C6H3), 3,5-diphenyl Enhanced antibacterial activity; bulky substituent Alkylation with dichlorobenzyl halides
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole -SMe, -Ph, -3,4,5-OMeC6H2 Potent anticancer activity; sulfone derivatives show improved stability NaOH-mediated alkylation followed by oxidation
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol -SMe, -thiophene Unreported bioactivity; thiophene enhances π-conjugation Cyclocondensation with thiophene derivatives

Key Findings

Substituent Effects on Bioactivity :

  • Methylthio (-SMe) : Enhances lipophilicity, facilitating membrane penetration in antifungal applications . However, its activity is moderate compared to halogenated analogs like 4-(2,4-dichlorobenzyl)-3,5-diphenyl-4H-1,2,4-triazole, which exhibits stronger antibacterial effects due to electron-withdrawing Cl groups .
  • Sulfone Derivatives : Oxidation of methylthio to methylsulfonyl (-SO2Me) increases polarity and stability, as seen in 3-(methylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole, which shows superior anticancer activity .

Synthetic Flexibility :

  • Methylthio derivatives are synthesized via straightforward alkylation or deprotection, while halogenated analogs require harsher halogenation conditions .
  • Bulky substituents (e.g., dichlorobenzyl) necessitate optimized alkylation protocols to avoid steric interference .

QSAR Insights :

  • Quantum chemical descriptors (e.g., ΣQ, ΔE1) predict that electron-rich substituents (e.g., -SMe) increase antibacterial activity by enhancing charge transfer (ΣQ) . For instance, this compound has a ΣQ of +0.32, correlating with moderate activity, whereas chloro-substituted analogs (ΣQ: +0.45) show higher potency .

Electronic and Steric Considerations: Bromine and chlorine substituents reduce the HOMO-LUMO gap (ΔE1), improving reactivity in biological systems .

Biological Activity

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

  • Chemical Formula : C15H13N3S
  • CAS Number : 866009-90-7

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal activities.

Research Findings

  • Antibacterial Activity :
    • The compound demonstrated moderate to good activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
    • Inhibition zones ranged from 19 to 23 mm with minimum inhibitory concentrations (MIC) between 62.5 to 250 µg/ml .
  • Antifungal Activity :
    • The compound showed significant antifungal effects against Candida albicans, with inhibition zones reaching up to 20 mm and MIC values as low as 15.6 µg/ml .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms.

Case Studies

  • Colorectal Cancer :
    • A series of S-substituted triazoles were synthesized and tested against the HT-29 colorectal cancer cell line. The most potent derivative exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity .
  • Mechanism of Action :
    • Triazoles are believed to interfere with cancer cell signaling pathways by acting on specific protein targets (e.g., MEK1, ERK2), leading to cell cycle arrest and apoptosis in tumor cells .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Mechanistic Insights

  • The presence of the triazole moiety enhances the ability to form hydrogen bonds with biological receptors, potentially modulating inflammatory responses .

Summary of Biological Activities

Biological ActivityTarget Organisms/Cell LinesIC50/MIC ValuesObservations
AntibacterialE. coli, Pseudomonas aeruginosaMIC: 62.5 - 250 µg/mlModerate to good activity
AntifungalCandida albicansMIC: 15.6 µg/mlSignificant inhibition
AnticancerHT-29 (colorectal cancer)IC50: Micromolar rangeStrong cytotoxicity
Anti-inflammatoryVariousNot specifiedModulation of cytokines

Q & A

Q. What are the standard synthetic routes for 3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole?

The compound is typically synthesized via cyclization of thiosemicarbazide derivatives or functionalization of preformed triazole cores. A common method involves:

  • Refluxing substituted benzaldehyde (e.g., 3,4,5-trimethoxyphenyl derivatives) with 4-amino-1,2,4-triazole intermediates in ethanol under acidic conditions (glacial acetic acid) for 4–18 hours .
  • Isolation via solvent evaporation, followed by crystallization using water-ethanol mixtures (yields ~65%) .
  • Confirmation of purity through melting point analysis and chromatographic techniques.

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • IR spectroscopy : Identifies characteristic vibrations (e.g., C=S at ~1200–1250 cm⁻¹, N–H stretching at ~3200 cm⁻¹) .
  • ¹H NMR spectroscopy : Resolves aromatic proton environments (e.g., phenyl substituents at δ 7.2–7.8 ppm) and methylthio groups (δ ~2.5 ppm) .
  • Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Q. How are in vitro antimicrobial assays designed for triazole derivatives?

  • Disk diffusion or microdilution methods are used to assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth, with incubation at 37°C for 24–48 hours .
  • Positive controls (e.g., ampicillin) and solvent-only controls are included to validate results .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazole derivatives?

  • Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds). For example:
    • Monoclinic crystal system (space group P21/n) with unit cell parameters a = 13.144 Å, b = 7.411 Å, c = 21.333 Å, β = 106.835° .
    • Analysis of packing interactions (e.g., π-π stacking between phenyl groups) informs stability and reactivity .

Q. How should researchers address discrepancies in reported biological activity data?

  • Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems) to rule out methodological variability .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy vs. methylthio groups) .
  • Use statistical error analysis (e.g., Student’s t-test) to quantify significance of observed differences .

Q. What strategies optimize reaction yields in triazole synthesis?

  • Microwave-assisted synthesis reduces reaction time (e.g., from 18 hours to 30 minutes) while maintaining yields >60% .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol or water .
  • Catalyst screening : Acidic catalysts (e.g., p-TSA) improve condensation rates in Schiff base formation .

Q. How are computational methods applied to predict triazole derivative properties?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in electron transport materials .
  • Molecular docking : Models interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize compounds for synthesis .

Q. What advanced pharmacological models evaluate antitumor activity?

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., A549 lung adenocarcinoma) via mitochondrial reductase activity .
  • Dose-response curves : Quantify IC₅₀ values (e.g., 10–50 μM) to compare potency across derivatives .
  • Apoptosis assays (e.g., Annexin V staining) validate mechanisms of action .

Data Reporting and Validation

Q. How should crystallographic data be reported for reproducibility?

  • Include CIF files with deposition codes (e.g., CCDC 1234567) .
  • Detail refinement parameters (e.g., R₁ = 0.045, wR₂ = 0.112) and thermal displacement factors .

Q. What statistical frameworks ensure robust biological data interpretation?

  • Error propagation analysis : Quantifies uncertainty in IC₅₀ calculations using methods from Data Reduction and Error Analysis for the Physical Sciences .
  • ANOVA : Identifies significant variance across experimental groups (e.g., triazole analogs vs. controls) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole

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